6-(Bromomethyl)-7-chloroquinoline
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Overview
Description
6-(Bromomethyl)-7-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromomethyl and chloro substituents on the quinoline ring makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-7-chloroquinoline typically involves the bromination of 7-chloroquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents such as NBS and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-7-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline carboxylic acids or aldehydes.
- Reduction reactions result in dechlorinated quinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-7-chloroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-7-chloroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The chloro group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .
Comparison with Similar Compounds
6-(Bromomethyl)-7-chloroquinoline vs. 6-(Bromomethyl)-7-fluoroquinoline: The presence of a fluoro group instead of a chloro group can significantly alter the compound’s reactivity and biological activity.
This compound vs. 6-(Chloromethyl)-7-chloroquinoline: The replacement of the bromomethyl group with a chloromethyl group can affect the compound’s nucleophilicity and reaction pathways.
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-(bromomethyl)-7-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2 |
InChI Key |
MQEBUDORPHOYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)CBr |
Origin of Product |
United States |
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